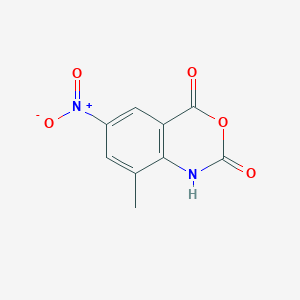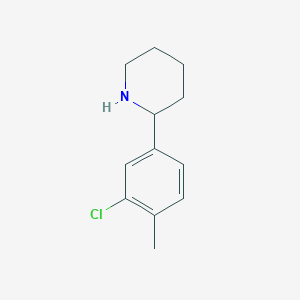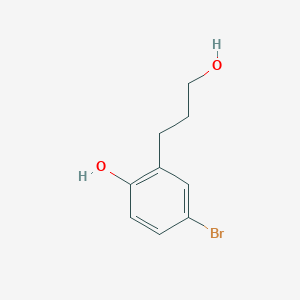
4-Bromo-2-(3-hydroxypropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(3-hydroxypropyl)phenol is an organic compound that belongs to the class of bromophenols It is characterized by a bromine atom attached to the benzene ring and a hydroxypropyl group at the ortho position relative to the hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-hydroxypropyl)phenol can be achieved through a multi-step processThe bromination can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent . The hydroxypropyl group can be introduced via a Friedel-Crafts acylation followed by a Clemmensen reduction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and subsequent functionalization processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(3-hydroxypropyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-(3-hydroxypropyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(3-hydroxypropyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenol: Lacks the hydroxypropyl group, making it less versatile in certain applications.
2-Bromo-4-(hydroxymethyl)phenol: Similar structure but with a hydroxymethyl group instead of a hydroxypropyl group.
Uniqueness
4-Bromo-2-(3-hydroxypropyl)phenol is unique due to the presence of both a bromine atom and a hydroxypropyl group, which confer distinct chemical and biological properties. This combination allows for a wider range of applications and interactions compared to similar compounds.
Propriétés
Numéro CAS |
33567-65-6 |
|---|---|
Formule moléculaire |
C9H11BrO2 |
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
4-bromo-2-(3-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H11BrO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6,11-12H,1-2,5H2 |
Clé InChI |
IEMJHIWFWIZOMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)CCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
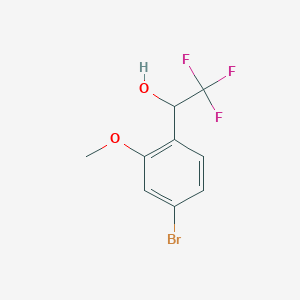


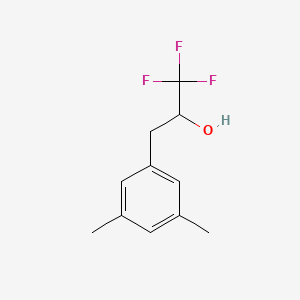
![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)
